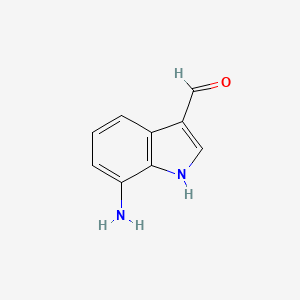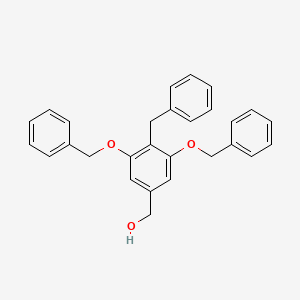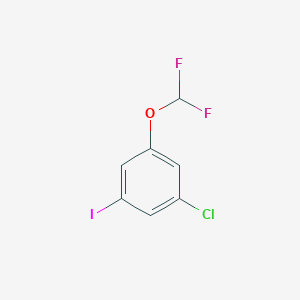
1-Chloro-3-(difluoromethoxy)-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(difluoromethoxy)-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with chlorine, fluorine, and iodine atoms. The reaction conditions often include the use of halogenating agents such as chlorine gas, iodine monochloride, and difluoromethoxy reagents in the presence of catalysts like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents and the potential hazards associated with handling them .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives, which are useful in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium or nickel in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-Chloro-3-(difluoromethoxy)-5-iodobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene
- 1-Chloro-3-(difluoromethoxy)-2-methylbenzene
- 1-Chloro-3-(difluoromethoxy)-2-fluoro-5-(trifluoromethyl)benzene
Uniqueness
1-Chloro-3-(difluoromethoxy)-5-iodobenzene is unique due to the presence of iodine, which can significantly influence its reactivity and interactions compared to other halogenated benzene derivatives. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C7H4ClF2IO |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
1-chloro-3-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
Clave InChI |
LQINFSMDXRSKAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


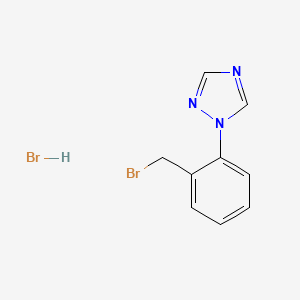



![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)
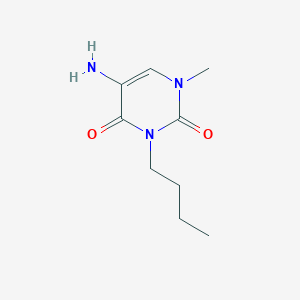
![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
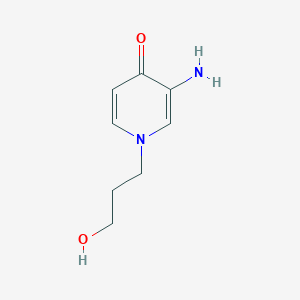
![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)

